Vinblastine-d3 Sulfate
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Overview
Description
Vinblastine-d3 Sulfate is a deuterated form of vinblastine sulfate, a vinca alkaloid derived from the Madagascar periwinkle plant (Catharanthus roseus). It is primarily used as a chemotherapy medication to treat various types of cancer, including Hodgkin’s lymphoma, non-small-cell lung cancer, bladder cancer, brain cancer, melanoma, and testicular cancer . The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolism of vinblastine due to the presence of deuterium atoms, which can be traced more easily in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinblastine-d3 Sulfate is synthesized by incorporating deuterium atoms into the vinblastine molecule. The synthesis involves the following steps:
Isolation of Vinblastine: Vinblastine is isolated from the Madagascar periwinkle plant.
Deuteration: The isolated vinblastine undergoes a deuteration process where hydrogen atoms are replaced with deuterium atoms. This is typically achieved using deuterated reagents under specific reaction conditions.
Sulfation: The deuterated vinblastine is then reacted with sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Cultivation of Catharanthus roseus: Large-scale cultivation of the plant to obtain sufficient quantities of vinblastine.
Extraction and Purification: Efficient extraction and purification techniques to isolate vinblastine.
Deuteration and Sulfation: Large-scale deuteration and sulfation processes to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Vinblastine-d3 Sulfate undergoes various chemical reactions, including:
Oxidation: Vinblastine can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of vinblastine.
Scientific Research Applications
Vinblastine-d3 Sulfate has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: The deuterium atoms in this compound allow researchers to trace the compound’s distribution, metabolism, and excretion in biological systems.
Cancer Research: It is used to study the mechanisms of action and resistance in cancer cells, providing insights into improving chemotherapy treatments.
Drug Development: this compound serves as a reference compound in the development of new anticancer drugs.
Biological Studies: It is used in various biological studies to understand the interactions of vinblastine with cellular components.
Mechanism of Action
Vinblastine-d3 Sulfate exerts its effects by inhibiting mitosis at metaphase through its interaction with tubulin. It binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and causing mitotic arrest or cell death . This mechanism disrupts cell division, making it effective in treating rapidly dividing cancer cells.
Comparison with Similar Compounds
Vincristine: Another vinca alkaloid used in chemotherapy, with a similar mechanism of action but different clinical applications.
Vinorelbine: A semi-synthetic vinca alkaloid with a slightly different chemical structure and clinical use.
Vindesine: A derivative of vinblastine with modifications that alter its pharmacological properties.
Vinblastine-d3 Sulfate’s uniqueness lies in its deuterated form, which provides advantages in research studies, particularly in tracing and understanding the compound’s behavior in biological systems.
Properties
CAS No. |
1246818-72-3 |
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Molecular Formula |
C₄₆H₅₇D₃N₄O₁₃S |
Molecular Weight |
912.07 |
Synonyms |
Vincaleukoblastine-d3 Sulfate; (+)-Vinblastine-d3 Sulfate; Rozevin-d3; VLB-d3; Valban-d3; Vinblastin-d3; 29060-LE-d3; Exal-d3; Velban-d3; Velbe-d3; |
Origin of Product |
United States |
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